4-(Benzyloxy)-2-(2,2-difluoroethoxy)benzoic acid
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Overview
Description
4-(Benzyloxy)-2-(2,2-difluoroethoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzyloxy group and a difluoroethoxy group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-(2,2-difluoroethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid, benzyl bromide, and 2,2-difluoroethanol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-(2,2-difluoroethoxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-(2,2-difluoroethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-(2,2-difluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and difluoroethoxy groups contribute to its unique chemical reactivity and binding affinity. These interactions can modulate various biochemical processes, making it a valuable compound for research in medicinal chemistry and pharmacology.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzoic acid: Lacks the difluoroethoxy group, resulting in different chemical properties.
2-(2,2-Difluoroethoxy)benzoic acid: Lacks the benzyloxy group, leading to variations in reactivity and applications.
Uniqueness
4-(Benzyloxy)-2-(2,2-difluoroethoxy)benzoic acid is unique due to the presence of both benzyloxy and difluoroethoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C16H14F2O4 |
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Molecular Weight |
308.28 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H14F2O4/c17-15(18)10-22-14-8-12(6-7-13(14)16(19)20)21-9-11-4-2-1-3-5-11/h1-8,15H,9-10H2,(H,19,20) |
InChI Key |
HREYLDXCUVJHMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)OCC(F)F |
Origin of Product |
United States |
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